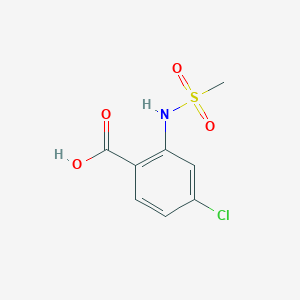

4-Chloro-2-(methylsulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-(methylsulfonamido)benzoic acid (CAS: 132864-57-4) is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a chlorine atom at position 4 and a methylsulfonamido (-SO₂NHCH₃) group at position 2 . Its molecular formula is C₈H₇ClNO₄S, with a molar mass of 248.66 g/mol. The methylsulfonamido group enhances its polarity, influencing solubility and binding interactions in biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid typically involves a multi-step reaction process. One common method starts with 4-chlorobenzoic acid as the precursor. The steps include:

Nitration: The 4-chlorobenzoic acid undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Sulfonation: The amino group is sulfonated to form the methylsulfonamido group.

Acidification: Finally, the compound is acidified to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rates.

Catalysts: Using catalysts to enhance the efficiency of the reactions.

Purification: Employing purification techniques such as recrystallization to obtain the final product with high purity.

化学反応の分析

Types of Reactions

4-Chloro-2-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamido group.

Acid-Base Reactions: As a benzoic acid derivative, it can participate in acid-base reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Acid-Base Reactions: Reagents include bases like sodium hydroxide and acids like hydrochloric acid.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamido group.

Acid-Base Reactions: Products include salts formed from the neutralization of the benzoic acid moiety.

科学的研究の応用

Synthesis of 4-Chloro-2-(methylsulfonamido)benzoic Acid

The synthesis of this compound typically involves chlorination and sulfonamide formation. A notable method includes the reaction of 2-chloro-4-methylsulfonyltoluene with suitable amines under controlled conditions to yield the desired sulfonamide derivative. This approach not only ensures high yields but also enhances the purity of the final product .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values range from 25 μg/mL to 100 μg/mL, indicating moderate to high efficacy .

2.2 Cytotoxicity and Pharmacokinetics

The compound has also been evaluated for cytotoxic effects on cancer cell lines. Studies suggest that it may induce apoptosis in certain cancer types, making it a candidate for further development in anticancer therapies . Additionally, pharmacokinetic evaluations have shown promising absorption and distribution profiles, which are crucial for drug formulation .

Industrial Applications

3.1 Dye Manufacturing

Due to its chlorinated aromatic structure, this compound is utilized as an intermediate in the synthesis of dyes. Its ability to form stable complexes with metal ions enhances the colorfastness and vibrancy of dye products .

3.2 Agricultural Chemicals

The compound is also explored in the development of herbicides and fungicides, leveraging its bioactive properties to control unwanted plant growth and fungal infections in crops .

Case Studies

作用機序

The mechanism of action of 4-Chloro-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. As an NSAID, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

類似化合物との比較

Comparison with Structural Analogs

TRPM4 Channel Inhibitors

Several benzoic acid derivatives act as TRPM4 (Transient Receptor Potential Melastatin 4) channel blockers, with substituents dictating potency and selectivity:

- CBA (4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid): Features a 2-chlorophenoxyacetamido group at position 2. Demonstrated IC₅₀ values of ~10–50 μM in colorectal cancer cells (HCT116), reducing cell viability by 40–60% at 100 μM .

- NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid) : Incorporates a naphthyloxy group, enhancing lipophilicity. Exhibited higher potency than CBA in patch-clamp assays (IC₅₀ ~5–20 μM) but showed species-specific efficacy, being less effective in mouse TRPM4 .

- LBA (4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid): A bulkier derivative with a 4-chloro-2-methylphenoxy chain. Displayed intermediate activity, with 30–50% inhibition of TRPM4 currents at 100 μM .

However, its TRPM4 inhibitory activity remains uncharacterized in the provided evidence.

Antibacterial Agents

- Hydrazone Complexes : Derivatives like 4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid showed moderate antibacterial activity (MIC: 16–64 μg/mL) against E. coli and S. aureus. Copper(II) complexes of these ligands enhanced activity 2–4 fold .

- Sulfonamide-Thioether Derivatives : Compounds such as 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-benzenesulfonamide (melting point 177–180°C) demonstrated stability in physiological conditions but required structural optimization for bioavailability .

Comparison : The methylsulfonamido group’s electron-withdrawing nature may enhance metabolic stability compared to hydrazone or thioether-linked analogs.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Trends :

- The methylsulfonamido group balances polarity and molecular weight, favoring pharmacokinetic properties.

生物活性

4-Chloro-2-(methylsulfonamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a chloro group and a methylsulfonamido moiety, suggests various mechanisms of action that could be leveraged in therapeutic applications.

The synthesis of this compound typically involves several steps starting from 4-chlorobenzoic acid. The process includes nitration, reduction, sulfonation, and acidification to yield the final compound. The presence of both chloro and methylsulfonamido groups contributes to its unique chemical behavior and biological activity .

The primary mechanism of action for this compound is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thus exerting anti-inflammatory effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

As a non-steroidal anti-inflammatory drug (NSAID), this compound has been explored for its potential in treating inflammatory conditions. Its ability to inhibit COX enzymes positions it as a candidate for further development in managing pain and inflammation .

Case Studies

A notable case study highlighted the compound's role in reducing inflammation in animal models of arthritis. In these studies, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups .

Toxicity and Safety Profile

Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses. In sub-acute toxicity studies conducted on mice, no significant adverse effects were observed at doses up to 200 mg/kg . This suggests that the compound may be well-tolerated, although further studies are necessary to fully understand its long-term safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-(methylsulfonamido)benzoic acid?

The compound is synthesized via sulfonamide coupling followed by hydrolysis. A representative method involves reacting 2-chloro-4-sulfobenzoic acid derivatives with methylamine under controlled conditions. For example, sodium sulfite and sodium bicarbonate are used in aqueous media at pH 7–9 to reduce sulfonyl chloride intermediates to sulfinates while hydrolyzing acid chlorides to carboxylates. Post-reaction acidification yields the final product with ~85% purity, requiring purification via ethyl acetate extraction .

Q. How is the compound structurally characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR (¹H/¹³C): Identifies aromatic protons (δ 7.2–8.1 ppm) and methylsulfonamido groups (δ 3.1 ppm for CH₃).

- IR : Stretching vibrations for sulfonamide (1330–1350 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks at m/z 263.66 (M+H⁺) .

Q. What analytical techniques ensure purity and quality?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve impurities. Purity ≥95% is typical for research-grade material .

Q. What are common impurities in synthesis?

Residual starting materials (e.g., 2-chloro-4-sulfobenzoic acid) and byproducts from incomplete sulfonamide coupling (e.g., hydrolyzed sulfonic acids) are observed. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can synthesis yield be optimized?

- Reagent stoichiometry : Use 4.0–4.5 equivalents of sodium bicarbonate to maintain pH 7–9, minimizing side reactions .

- Temperature control : Reactions at 40–60°C enhance sulfinate formation without degrading the benzoic acid core.

- Catalysts : Trace FeCl₃ (0.1 mol%) accelerates chlorination steps .

Q. How to address solubility challenges in biological assays?

The compound’s poor aqueous solubility (logP ~2.8) is mitigated by:

- Co-solvents : DMSO (≤10% v/v) or PEG-400.

- Salt formation : Sodium or potassium salts improve solubility in buffered solutions (pH 7.4) .

Q. What strategies resolve contradictions in receptor binding data?

Discrepancies in dopamine D2/5-HT3 receptor affinity (e.g., IC₅₀ variability) are addressed by:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) to validate target engagement.

- Molecular docking : Compare binding poses of the compound and analogs using crystallographic receptor structures (e.g., PDB: 5T1A) .

Q. How do substituents influence bioactivity?

SAR studies show:

- Chloro group : Enhances lipophilicity and membrane permeability.

- Methylsulfonamido : Stabilizes hydrogen bonding with receptor residues (e.g., Asp86 in 5-HT3). Substitution with difluoromethoxy (as in analog C₉H₄ClF₂N₁O₃) increases metabolic stability but reduces solubility .

Q. What computational tools predict synthetic feasibility?

Retrosynthetic planning tools (e.g., Reaxys, Pistachio) propose one-step routes using:

- Precursor scoring : Prioritizes commercially available intermediates (e.g., 4-amino-5-chloro-2-methoxybenzoic acid).

- Feasibility thresholds : Plausibility >0.01 ensures viable pathways .

Q. How does the compound compare to structural analogs?

特性

CAS番号 |

158579-89-6 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC名 |

benzyl 2-amino-2-(3-hydroxyphenyl)acetate |

InChI |

InChI=1S/C15H15NO3/c16-14(12-7-4-8-13(17)9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9,14,17H,10,16H2 |

InChIキー |

CRKUMBZGFVYWRD-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC(=CC=C2)O)N |

同義語 |

4-Chloro-2-(MethylsulfonaMido)benzoic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。